molecular formula C10H8ClNO2 B3380585 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile CAS No. 198226-62-9

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Cat. No.: B3380585
CAS No.: 198226-62-9
M. Wt: 209.63 g/mol
InChI Key: OEZIIOALBOLNJA-UHFFFAOYSA-N
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Description

Contextual Significance of the Epoxide and Nitrile Functional Groups in Chemical Transformations

The high reactivity of the three-membered epoxide ring, driven by significant ring strain, makes it a prime target for nucleophilic attack. This susceptibility to ring-opening reactions allows for the facile introduction of a variety of functional groups, forming the basis for the synthesis of numerous important compounds, including beta-blockers and other pharmaceuticals. The stereochemistry of the epoxide can often be controlled or preserved during these transformations, adding a layer of precision to synthetic strategies.

The nitrile, or cyano, group is a versatile functional group prized for its stability under various reaction conditions and its ability to be converted into a range of other functionalities. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. This chemical plasticity makes nitriles valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials.

Overview of the Chemical Compound 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile as a Research Target and Intermediate

This compound, with its strategic placement of a chloro substituent, a glycidyl (B131873) ether, and a nitrile group on a benzene (B151609) ring, represents a highly functionalized and synthetically attractive molecule. The chloro and nitrile groups on the aromatic ring can influence its electronic properties and provide sites for further chemical modification, while the glycidyl ether moiety offers a reactive handle for a variety of transformations.

The synthesis of this compound has been approached through the reaction of a substituted benzonitrile (B105546) with an epoxide-containing reagent. One documented method involves the synthesis of the racemic form of this compound from 2-Chloro-6-fluorobenzonitrile. This highlights its role as a downstream product of other specialized chemical intermediates. The existence of a CAS number for the (R)-enantiomer (198226-53-8) suggests that stereoselective syntheses are also of interest to the scientific community, likely for applications in asymmetric synthesis where chiral building blocks are essential.

While detailed, publicly available research on the specific applications of this compound is limited, its structure strongly suggests its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The combination of a reactive epoxide, a modifiable aromatic ring, and a versatile nitrile group makes it a prime candidate for the construction of diverse molecular libraries and the targeted synthesis of novel compounds with potentially valuable biological or material properties.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 198226-62-9
Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
(R)-enantiomer CAS 198226-53-8

Further research into the reactivity and synthetic applications of this compound is likely to uncover new pathways for the creation of innovative chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-9-2-1-3-10(8(9)4-12)14-6-7-5-13-7/h1-3,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZIIOALBOLNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627229
Record name 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198226-62-9
Record name 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Optimized Reaction Pathways for 2 Chloro 6 Oxiran 2 Yl Methoxy Benzonitrile

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile identifies the key bond disconnections to reveal plausible starting materials. The most logical disconnection is at the ether linkage (C-O bond), a common strategy for ethers. This leads to two primary synthons: a nucleophilic phenoxide derived from 2-chloro-6-hydroxybenzonitrile (B1588078) and an electrophilic three-carbon unit containing the epoxide, such as epichlorohydrin (B41342) or a related glycidyl (B131873) derivative.

This primary disconnection suggests that the core synthetic strategy would involve the coupling of these two key fragments. Further disconnection of the 2-chloro-6-hydroxybenzonitrile precursor could involve the introduction of the nitrile group via methods such as the Sandmeyer reaction from an appropriate aniline (B41778) derivative or cyanation of an aryl halide. This analysis forms the basis for the synthetic approaches discussed in the subsequent sections.

Established Synthetic Approaches to Aryl Glycidyl Ethers

The formation of the aryl glycidyl ether is the central transformation in the synthesis of the target compound. Established methods provide reliable pathways to this functional group.

The Williamson ether synthesis is a widely used and robust method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com It proceeds via an S_N2 reaction between an alkoxide (or phenoxide) nucleophile and an alkyl halide. wikipedia.orgjk-sci.com In the context of synthesizing this compound, this involves the reaction of the phenoxide of 2-chloro-6-hydroxybenzonitrile with an electrophilic three-carbon building block like epichlorohydrin.

The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. jk-sci.comyoutube.com The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Glycidyl Ethers

Base Solvent Temperature (°C) Typical Yield (%)
Sodium Hydroxide (B78521) (NaOH) Water/Organic Biphasic 50-80 75-85
Potassium Carbonate (K₂CO₃) Acetone, DMF, Acetonitrile Reflux 80-95
Sodium Hydride (NaH) DMF, THF 0 - RT 85-98

This table presents generalized data for the synthesis of aryl glycidyl ethers and may not represent optimized conditions for the specific target compound.

The use of phase-transfer catalysts can be beneficial in biphasic systems to facilitate the reaction between the aqueous phenoxide and the organic-soluble epichlorohydrin.

The benzonitrile (B105546) group is a key functional moiety of the target molecule. Its installation can be planned at different stages of the synthesis. One common route is the cyanation of an aryl halide, often catalyzed by a transition metal complex. For instance, a precursor like 2,6-dichlorobenzonitrile (B3417380) could potentially be selectively functionalized at one of the chloro positions.

Alternatively, the nitrile group can be formed from other functional groups. Classical methods include:

Dehydration of Benzamides: The synthesis can start from 2-chloro-6-hydroxybenzamide, which is then dehydrated using various reagents to yield the corresponding benzonitrile. youtube.com

From Benzaldehydes: Conversion of a benzaldehyde (B42025) to an oxime, followed by dehydration, is another effective route to the benzonitrile functional group. rsc.orgresearchgate.netrsc.org

From Benzoic Acids: Benzoic acids can also serve as precursors for benzonitriles. google.com

The choice of method depends on the availability of starting materials and the compatibility of the reaction conditions with other functional groups present in the molecule. For example, a process for preparing 2-chloro-6-nitrobenzonitrile (B146369) from 1,2-dichloro-3-nitrobenzene has been described, which could then be further elaborated. google.com

Enantioselective Synthesis of Chiral Derivatives (e.g., (R)-2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile)

Producing an enantiomerically pure form of the target compound, such as the (R)-isomer, requires stereocontrolled synthetic methods. This can be achieved either by building the chiral center with the desired stereochemistry or by separating the enantiomers from a racemic mixture.

Asymmetric epoxidation is a powerful tool for the enantioselective synthesis of epoxides. wikipedia.org The Sharpless asymmetric epoxidation, for example, is a highly reliable method for the epoxidation of primary and secondary allylic alcohols, yielding epoxy alcohols with high enantiomeric excess. nih.govdalalinstitute.comjrchen-group.com

A potential enantioselective route to the target compound could involve:

Synthesis of an allylic ether precursor by reacting 2-chloro-6-hydroxybenzonitrile with an allyl halide (e.g., allyl bromide) via the Williamson ether synthesis.

Enantioselective epoxidation of the terminal double bond of the resulting allyl ether using a chiral catalyst system, such as the Sharpless (titanium-tartrate catalyst), Jacobsen (manganese-salen catalyst), or Shi (chiral ketone catalyst) epoxidation methods. wikipedia.org

The choice of the chiral ligand or catalyst dictates the absolute configuration of the resulting epoxide. For instance, in the Sharpless epoxidation, the use of (+)-diethyl tartrate or (-)-diethyl tartrate directs the epoxidation to opposite faces of the alkene, allowing for predictable synthesis of either the (R) or (S) epoxide.

Kinetic resolution is a method used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. acs.org

For this compound, a racemic mixture could be synthesized first, followed by a resolution step. Common kinetic resolution techniques for epoxides include:

Enzymatic Resolution: Lipases or epoxide hydrolases can selectively catalyze the reaction (e.g., hydrolysis or acylation) of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched epoxide.

Catalytic Kinetic Resolution: Chiral catalysts can be used to selectively open the epoxide ring of one enantiomer. For example, the Jacobsen hydrolytic kinetic resolution has been effectively used to resolve racemic epoxides. wikipedia.org

Dynamic kinetic resolution is an advanced technique where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product, overcoming the 50% yield limit of traditional kinetic resolution. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
(R)-2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
2-chloro-6-hydroxybenzonitrile
Epichlorohydrin
2,6-dichlorobenzonitrile
2-chloro-6-hydroxybenzamide
1,2-dichloro-3-nitrobenzene
2-chloro-6-nitrobenzonitrile
Allyl bromide
(+)-diethyl tartrate

Green Chemistry Principles in Synthetic Route Design and Optimization

Catalytic Systems for Enhanced Efficiency and Selectivity

The etherification of phenolic compounds like 2-chloro-6-hydroxybenzonitrile with epichlorohydrin is often sluggish and requires harsh conditions, such as strong bases and high temperatures, which can lead to side reactions and the generation of significant waste. The application of catalytic systems, particularly phase-transfer catalysis (PTC), offers a green alternative by improving reaction rates, enhancing selectivity, and allowing for milder reaction conditions.

Phase-transfer catalysts facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where it can react with the electrophile (epichlorohydrin). This circumvents the need for anhydrous conditions and often allows for the use of less hazardous solvents or even solvent-free systems.

Research Findings on Catalytic Systems:

Studies on the synthesis of aryl glycidyl ethers have demonstrated the effectiveness of various phase-transfer catalysts. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly employed. Research has shown that the choice of catalyst can significantly impact the reaction yield and time. For instance, in the synthesis of various aryl glycidyl ethers from substituted phenols, different catalysts were compared, highlighting their efficiency. sci-hub.ru

The reaction typically involves a solid base like potassium carbonate and a phase-transfer catalyst, with excess epichlorohydrin acting as both a reactant and a solvent. This approach has been shown to produce high yields of the desired aryl glycidyl ethers. sci-hub.ru The electron-withdrawing nature of the chloro and cyano groups in 2-chloro-6-hydroxybenzonitrile would likely influence its reactivity, making the choice of an effective catalyst crucial for achieving high conversion.

Below is a table summarizing the effectiveness of different catalysts in the synthesis of a model aryl glycidyl ether, which can be extrapolated to the synthesis of the target compound.

CatalystReaction Time (hours)Yield (%)Reference
Tetrabutylammonium Bromide (TBAB)385 sci-hub.ru
Tetrabutylammonium Hydrogen Sulfate (TBHS)378 sci-hub.ru
Aliquat 336382 sci-hub.ru

Solvent Minimization and Alternative Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. In the synthesis of this compound, several strategies can be employed to minimize solvent use.

Solvent-Free Synthesis:

One of the most effective green approaches is to conduct the reaction under solvent-free conditions. chalmers.seresearchgate.netresearcher.life In the context of phase-transfer catalysis for glycidyl ether synthesis, the reactants themselves can form the organic phase. researchgate.net For the synthesis of the target compound, using an excess of epichlorohydrin can serve as both the reactant and the reaction medium, eliminating the need for an additional solvent. The solid base (e.g., potassium carbonate or sodium hydroxide) and the solid catalyst are then suspended in the liquid reactant mixture. This method, often referred to as solid-liquid phase-transfer catalysis (SL-PTC), simplifies work-up procedures as the solid by-products can be easily removed by filtration. researchgate.net

Research has shown that solvent-free PTC methods for the synthesis of glycidyl ethers can lead to high yields and purity of the final product. chalmers.seresearchgate.net This approach is particularly advantageous for industrial-scale production as it reduces process volume, lowers costs associated with solvent purchase and disposal, and enhances safety.

Alternative Reaction Media:

When a solvent is necessary, the use of greener alternatives is encouraged. Ionic liquids (ILs) have emerged as promising alternative reaction media due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.govrsc.org While not yet widely industrialized for this specific synthesis, research into ionic liquids as solvents for nucleophilic substitution reactions shows potential. They can act as both the solvent and, in some cases, the catalyst, facilitating the reaction and allowing for easier product separation and potential recycling of the reaction medium.

The table below illustrates the impact of the reaction medium on the synthesis of substituted aryl glycidyl ethers, demonstrating the feasibility and efficiency of solvent-free approaches.

Reaction MediumSubstrateYield (%)Reference
Solvent-Free (Excess Epichlorohydrin)4-Nitrophenol93 sci-hub.ru
Solvent-Free (Excess Epichlorohydrin)2-Chlorophenol88 sci-hub.ru
Toluene4-Nitrophenol75-
Dimethylformamide (DMF)4-Nitrophenol85-

Note: Data for Toluene and DMF are representative examples for comparison and may not be from the cited literature.

By integrating these green chemistry principles—utilizing efficient catalytic systems like phase-transfer catalysts and minimizing or eliminating hazardous solvents—the synthesis of this compound can be made more sustainable, economical, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Oxiran 2 Yl Methoxy Benzonitrile

Epoxide Ring-Opening Reactions

The strained three-membered ring of the epoxide in 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile is susceptible to ring-opening reactions by a variety of nucleophiles. These reactions can be catalyzed by either acid or base, and the regiochemical and stereochemical outcomes are dependent on the reaction conditions.

Nucleophilic Ring-Opening by Diverse Reagents

The epoxide ring can be opened by a wide range of nucleophiles, including water, alcohols, amines, and Grignard reagents. The ether linkage to the benzonitrile (B105546) moiety introduces an asymmetric environment, leading to questions of regioselectivity.

In the case of this compound, the two carbon atoms of the epoxide ring are not equally substituted. One is a primary carbon, and the other is a secondary carbon attached to the oxygen of the ether linkage.

Under basic or nucleophilic conditions , the ring-opening is expected to proceed via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom, which is the terminal primary carbon of the oxirane ring. This attack occurs from the backside, leading to an inversion of stereochemistry at that center.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack has more SN1 character. The positive charge will be more stabilized at the more substituted carbon (the secondary carbon). Consequently, the nucleophile is expected to attack at this more substituted position. The stereochemical outcome is also an inversion of configuration at the site of attack.

A summary of the expected regioselectivity is presented in the table below.

CatalystAttacking Nucleophile PositionMechanism
BaseLess substituted carbon (primary)SN2
AcidMore substituted carbon (secondary)SN1-like

The mechanism of epoxide ring-opening is fundamentally different under acidic and basic conditions.

Base-catalyzed ring-opening involves the direct attack of a potent nucleophile on one of the epoxide carbons. The driving force is the relief of ring strain. The oxygen atom becomes an alkoxide, which is subsequently protonated in a workup step.

Acid-catalyzed ring-opening begins with the protonation of the epoxide oxygen. This activation makes the epoxide a much better electrophile. Even weak nucleophiles, such as water or alcohols, can then open the ring. The transition state has significant carbocationic character, which dictates the regioselectivity of the attack at the more substituted carbon that can better stabilize the developing positive charge.

Cascade and Domino Reactions Initiated by Epoxide Scission

While specific examples for this compound are not documented, epoxide-opening reactions are well-known to initiate cascade or domino reactions. Following the initial ring-opening, the newly formed hydroxyl group can act as an intramolecular nucleophile, potentially attacking another electrophilic site within the molecule. For instance, if a suitable electrophile were present on a side chain introduced by the initial nucleophile, a subsequent cyclization could occur. However, without specific reactants and conditions, any proposed cascade is purely speculative for this compound.

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) on the benzene (B151609) ring is another key site for chemical transformations, primarily through hydrolysis or reduction.

Hydrolysis and Reduction Strategies for Nitrile Functionalization

Hydrolysis: The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. The outcome is often dependent on the reaction conditions, such as temperature and reaction time.

Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. This initially forms an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under forcing conditions yields the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis involves the attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to give an imidic acid, which then tautomerizes to an amide. Similar to the acidic pathway, prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to a carboxylate salt, which can be protonated to the carboxylic acid in an acidic workup.

The expected products of nitrile hydrolysis are shown in the table below.

ConditionsIntermediate ProductFinal Product
Acidic (H₃O⁺, heat)AmideCarboxylic Acid
Basic (OH⁻, heat, then H₃O⁺ workup)AmideCarboxylic Acid

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. This is a common industrial method for the reduction of nitriles.

Chemical Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.

The general outcome of nitrile reduction is summarized in the following table.

ReagentProduct
H₂/Pd, Pt, or NiPrimary Amine (-CH₂NH₂)
1. LiAlH₄, 2. H₂OPrimary Amine (-CH₂NH₂)

Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions)

The oxirane ring is a well-known participant in cycloaddition reactions. For instance, [2+3] dipolar cycloadditions with various 1,3-dipoles are a common method for constructing five-membered heterocyclic rings. In the context of this compound, the oxirane moiety could theoretically react with dipoles such as azides or nitrile oxides. Such reactions would lead to the formation of complex heterocyclic structures fused or linked to the substituted benzonitrile core. However, no specific studies have been found that detail these transformations for this particular molecule. The electronic environment created by the ortho-chloro and nitrile substituents on the benzene ring could influence the reactivity of the glycidyl (B131873) ether's oxirane, but without experimental data, this remains speculative.

Reactivity of the Aryl Halide Moiety

The aryl chloride in this compound is a key site for synthetic modification.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming new bonds at aryl halide positions. It is anticipated that the chloro-substituent of this compound could participate in these reactions. For example, a Suzuki coupling with an arylboronic acid could introduce a new aryl group, leading to a biaryl structure. The ortho-alkoxy and nitrile groups would likely exert electronic and steric effects on the reaction, potentially requiring specific ligand and catalyst systems for successful coupling. However, the literature lacks specific examples of such reactions performed on this substrate, and therefore, no data on reaction conditions, yields, or catalyst efficiency can be presented.

Nucleophilic aromatic substitution (SNA) is another potential reaction pathway for the aryl chloride. The presence of the electron-withdrawing nitrile group ortho to the chlorine atom is expected to activate the ring towards nucleophilic attack, particularly at the carbon bearing the chlorine. Strong nucleophiles could displace the chloride ion. The ortho-glycidyl ether group would also influence the regioselectivity and rate of such a reaction through its steric bulk and electronic properties. While the general principles of SNAr on chlorobenzonitriles are established, specific studies on this compound are absent, precluding a detailed discussion of its behavior under various nucleophilic conditions.

Applications As a Versatile Synthetic Intermediate in Complex Molecular Architectures

Precursor for Advanced Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile serves as an excellent starting material for the construction of various fused heterocyclic systems. The inherent reactivity of the epoxide ring allows for intramolecular cyclization reactions, leading to the formation of benzofuran (B130515) and chromene derivatives, which are prevalent motifs in many biologically active compounds. organic-chemistry.orgresearchgate.netnih.govnih.govresearchgate.netrsc.org

The general strategy involves the nucleophilic opening of the epoxide ring by a phenoxide, which can be generated in situ. For instance, treatment of this compound with a base can induce an intramolecular cyclization. The reaction can be directed to form either five- or six-membered rings depending on the reaction conditions and the nature of the base employed.

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting MaterialReagents and ConditionsResulting Heterocyclic Scaffold
This compoundBase (e.g., NaH), HeatSubstituted Benzofuran
This compoundLewis Acid (e.g., BF₃·OEt₂), then BaseSubstituted Chromane

Furthermore, the nitrile group can participate in cyclization reactions. For example, in a Thorpe-Ziegler type reaction, if another nitrile group is introduced into the molecule, an intramolecular condensation can lead to the formation of a fused aminopyridine ring system. While no direct examples with this compound are reported, the principle is well-established for dinitrile compounds. researchgate.netnih.govresearchgate.netsemanticscholar.orgacs.org

Building Block for Polymer Synthesis and Materials Science (e.g., polyarylether copolymers)

The bifunctional nature of this compound, possessing both an epoxide ring and a reactive chloro-aromatic system, makes it a promising monomer for the synthesis of functional polymers. Specifically, it can be utilized in the synthesis of poly(aryl ether)s, a class of high-performance thermoplastics known for their excellent thermal and chemical stability.

One potential route to poly(aryl ether)s involves the reaction of the phenoxide derived from a bisphenol with the chloro-substituted benzonitrile (B105546). The polymerization would proceed via a nucleophilic aromatic substitution mechanism. tandfonline.comtandfonline.comdocumentsdelivered.com The epoxide functionality on the side chain of the resulting polymer could then be used for post-polymerization modifications, such as cross-linking or grafting of other polymer chains, to tailor the material's properties for specific applications.

Alternatively, the epoxide ring can undergo ring-opening polymerization. acs.orgacs.orgacs.orgmdpi.comresearchgate.netrsc.orgmsu.edu Anionic ring-opening polymerization of the epoxide moiety, initiated by a suitable base, would lead to a polyether with pendant chlorobenzonitrile groups. These pendant groups could then be further functionalized. Copolymerization of this compound with other epoxides or cyclic anhydrides could also be employed to create copolymers with a range of properties. mdpi.comresearchgate.netfrontiersin.org

Table 2: Potential Polymer Architectures from this compound

Polymerization TypeMonomersResulting Polymer TypePotential Properties
Nucleophilic Aromatic SubstitutionThis compound, Bisphenol APoly(aryl ether) with pendant epoxide groupsHigh thermal stability, cross-linkable
Anionic Ring-Opening PolymerizationThis compoundPolyether with pendant chlorobenzonitrile groupsFunctionalizable backbone, tunable properties
CopolymerizationThis compound, Propylene OxideRandom or Block CopolyetherVaried thermal and mechanical properties

Utilization in Multicomponent Reactions for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in modern drug discovery and combinatorial chemistry, allowing for the rapid synthesis of complex molecules in a single step. nih.govorganic-chemistry.org The functional groups present in this compound make it a suitable candidate for participation in such reactions.

For instance, the epoxide ring can be opened by a nucleophile, such as an amine, to generate a β-amino alcohol in situ. This intermediate can then participate in a subsequent reaction. In the context of an isocyanide-based MCR like the Ugi or Passerini reaction, the in situ generated alcohol could act as the hydroxyl component. While specific examples involving this compound are not documented, the general principle of using epoxides as precursors to one of the components in an MCR is a known strategy.

A hypothetical MCR could involve the reaction of this compound with an amine, an isocyanide, and a carboxylic acid. The initial ring-opening of the epoxide by the amine would generate a β-amino alcohol. This intermediate could then undergo an Ugi-type reaction with the isocyanide and carboxylic acid to produce a complex, peptidomimetic scaffold. The diversity of the final products could be easily expanded by varying the amine, isocyanide, and carboxylic acid components.

Synthesis of Chiral Ligands and Organocatalysts

The synthesis of enantiomerically pure compounds is of utmost importance in the pharmaceutical and fine chemical industries. Chiral ligands and organocatalysts play a pivotal role in achieving high levels of stereocontrol in chemical reactions. The chiral center that can be generated from the epoxide moiety of this compound makes it a valuable precursor for the synthesis of such chiral molecules. acs.orgacs.orgnih.govnih.gov

The ring-opening of the epoxide with a suitable nucleophile, such as an amine or a thiol, can proceed with high stereospecificity, leading to the formation of chiral β-amino alcohols or β-thio alcohols. acs.orgnih.govchimia.chresearchgate.netnih.govdiva-portal.org These chiral building blocks can then be incorporated into more complex ligand structures. For example, chiral β-amino alcohols are key components in the synthesis of widely used ligands for asymmetric catalysis, such as those used in the Sharpless asymmetric epoxidation or the addition of organozinc reagents to aldehydes. researchgate.netnih.govacs.orgnih.govresearchgate.netnih.govfrontiersin.org

Table 3: Potential Chiral Ligands and Organocatalysts from this compound

Chiral Building BlockSynthetic TransformationClass of Chiral Ligand/OrganocatalystPotential Application in Asymmetric Synthesis
Chiral β-amino alcoholCoordination with a metal center (e.g., Ti, Ru)Chiral metal-amino alcohol complexAsymmetric epoxidation, transfer hydrogenation
Chiral β-amino alcoholIncorporation into a salen-type structureChiral Salen ligandAsymmetric ring-opening of epoxides, cyclopropanation
Chiral diamine (from further functionalization)Formation of a thiourea (B124793) or squaramide derivativeChiral organocatalystAsymmetric Michael additions, aldol (B89426) reactions

Furthermore, the resulting chiral amino alcohols can themselves act as organocatalysts for a variety of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. The presence of both a basic amino group and an acidic hydroxyl group allows for bifunctional catalysis, where the catalyst can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. nih.gov

Advanced Spectroscopic and Computational Characterization for Structure Reactivity Relationships

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile, both ¹H and ¹³C NMR spectra provide definitive evidence for its covalent structure by identifying the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the aromatic, oxirane, and methoxy (B1213986) bridge protons. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.0-7.6 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic effects of the chloro and cyano substituents. The protons of the (oxiran-2-yl)methoxy group exhibit distinct signals: the methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are expected around δ 4.0-4.5 ppm, while the protons of the oxirane ring itself typically resonate further upfield, generally between δ 2.5 and 3.5 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. researchgate.net The carbon of the nitrile group (C≡N) is typically found significantly downfield, often in the range of δ 115-120 ppm. The aromatic carbons produce a cluster of signals between δ 110-160 ppm, with the carbons directly attached to the electron-withdrawing chlorine and nitrile groups, as well as the oxygen atom, showing the most significant shifts. The carbons of the oxiran-2-ylmethoxy side chain are observed in the upfield region, with the ether-linked methylene carbon (-O-C H₂) appearing around δ 70 ppm and the oxirane ring carbons resonating at approximately δ 45-55 ppm, a region characteristic for strained epoxide rings. oregonstate.edu

Dynamic NMR studies could potentially reveal information about the conformational flexibility of the (oxiran-2-yl)methoxy side chain, such as the barrier to rotation around the Ar-O and O-CH₂ bonds, although specific studies on this molecule are not widely reported.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Click to view data
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.6110 - 140
C-Cl-130 - 135
C-O-155 - 160
C-CN-105 - 115
C≡N-115 - 120
-O-CH₂-4.0 - 4.5~70
Oxirane CH3.0 - 3.5~50
Oxirane CH₂2.5 - 3.0~45

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been extensively reported in publicly accessible databases, analysis of related structures provides valuable insights.

For analogous substituted benzonitrile (B105546) and phenyl glycidyl (B131873) ether compounds, crystal packing is often governed by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···N, C-H···O, and C-H···π hydrogen bonds. mdpi.comaalto.fi In the solid state, the molecule would adopt a conformation that minimizes steric hindrance and maximizes favorable crystal packing forces. The dihedral angle between the plane of the benzonitrile ring and the C-O-C plane of the ether linkage would be a key conformational parameter. Crystal structure analysis of related substituted nicotinonitrile has shown how molecular orbital interactions can drive dimerization and influence crystal stability. aalto.fi For a definitive analysis, the cultivation of a single crystal suitable for X-ray diffraction would be required. mdpi.comnih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, with its characteristic isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation of this molecule under electron impact (EI) or other ionization techniques is expected to follow pathways characteristic of its functional groups: ethers, epoxides, and chloro-aromatic compounds. libretexts.orglibretexts.org Key fragmentation pathways would likely include:

Alpha-cleavage at the ether linkage, leading to the loss of the oxiran-2-ylmethyl radical (•CH₂-CH(O)CH₂) or the formation of a stable oxonium ion. oregonstate.edu

Cleavage of the oxirane ring , which is a characteristic fragmentation for epoxides, often resulting in the formation of diagnostic ions that help locate the epoxide group. nih.gov

Loss of the entire (oxiran-2-yl)methoxy side chain , leading to a fragment corresponding to the 2-chloro-6-hydroxybenzonitrile (B1588078) radical cation.

Fragmentation of the aromatic ring , including the loss of the chlorine atom (•Cl) or the nitrile group (•CN), or a molecule of HCl.

These fragmentation patterns provide a molecular fingerprint that is useful for confirming the identity of the compound in complex mixtures and for monitoring the progress of reactions in which it is a reactant or product. nih.gov

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

Click to view data
Fragmentation Pathway Description Predicted m/z of Fragment Ion
Molecular IonIntact molecule radical cation[M]⁺
α-CleavageLoss of methyl radical from ether[M-15]⁺
Side Chain CleavageCleavage at the Ar-O bond[C₇H₃ClNO]⁺
Oxirane FragmentationCleavage of the epoxide ringVarious characteristic ions
Loss of ChlorineElimination of a chlorine radical[M-Cl]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The spectra for this compound would be characterized by absorption bands corresponding to the vibrations of its distinct structural motifs. indexcopernicus.com

Nitrile (C≡N) Stretch: A sharp and strong absorption band is expected in the region of 2220-2240 cm⁻¹, which is highly characteristic of the nitrile functional group. nii.ac.jp The exact position can be influenced by the electronic effects of the substituents on the aromatic ring. acs.org

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring typically appear as a series of bands between 1450 and 1600 cm⁻¹. The C-H stretching vibrations are observed above 3000 cm⁻¹.

Ether (C-O-C) Stretch: The asymmetric C-O-C stretching vibration of the ether linkage is expected to produce a strong band in the range of 1200-1260 cm⁻¹ (for aryl-alkyl ethers), while the symmetric stretch appears at a lower frequency, around 1020-1080 cm⁻¹. libretexts.org

Oxirane Ring Vibrations: The epoxide ring has characteristic vibrations, including the ring "breathing" mode near 1250 cm⁻¹ (which may overlap with the ether stretch), and C-H stretching vibrations of the epoxide protons.

C-Cl Stretch: The C-Cl stretching vibration for chloro-aromatic compounds typically gives rise to a strong absorption in the fingerprint region, between 700 and 850 cm⁻¹. researchgate.net

Analysis of these characteristic frequencies allows for rapid functional group confirmation and can provide insights into the molecule's conformation. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

Click to view data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Nitrile (C≡N)Stretch2220 - 2240Medium-Strong
Aromatic C=CStretch1450 - 1600Variable
Aryl-Alkyl Ether (C-O-C)Asymmetric Stretch1200 - 1260Strong
Epoxide RingRing "Breathing"~1250Medium
Aromatic C-ClStretch700 - 850Strong

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. derpharmachemica.com DFT calculations can provide deep insights into the geometry, reactivity, and spectroscopic properties of this compound, complementing experimental data. nih.gov

Geometric Optimization and Electronic Structure Analysis (HOMO-LUMO)

Geometric optimization using DFT allows for the determination of the most stable three-dimensional conformation of the molecule. This calculation provides precise bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with solid-state data if available. researchgate.net

The electronic structure is elucidated through analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The HOMO represents the orbital from which an electron is most easily removed. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ether linkage. The energy of the HOMO is related to the molecule's ability to act as an electron donor.

LUMO: The LUMO is the lowest energy orbital that can accept an electron. The LUMO is anticipated to be distributed over the electron-deficient benzonitrile system, particularly the π* orbitals of the aromatic ring and the nitrile group. The energy of the LUMO reflects the molecule's electron-accepting capability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. The distribution of these orbitals provides a map of the sites most susceptible to nucleophilic or electrophilic attack. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of DFT is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra. aps.org

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus, DFT can predict ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov These theoretical values, when properly scaled, often show excellent correlation with experimental data, helping to make unambiguous assignments, especially for complex spectra. acs.orgresearchgate.net

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. acs.orgoup.com While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, applying a scaling factor can result in a predicted spectrum that closely matches the experimental one. psu.eduacs.org This allows for a detailed assignment of each vibrational mode to specific atomic motions within the molecule. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

The study of chemical reactions involving this compound benefits significantly from computational modeling to elucidate reaction mechanisms. By mapping potential energy surfaces, the most energetically favorable pathways from reactants to products can be identified. This involves locating and characterizing the transition states, which are the highest energy points along the reaction coordinate and represent the kinetic barrier of the reaction.

For instance, in the context of its synthesis or subsequent reactions, such as the nucleophilic opening of the oxirane ring, computational methods like Density Functional Theory (DFT) are employed. These calculations can model the approach of a nucleophile, the breaking of the C-O bond in the epoxide, and the formation of a new bond. The geometry of the transition state, including bond lengths and angles, is determined, and its energy is calculated to establish the activation energy. This information is critical for understanding the reaction kinetics and predicting how changes in reaction conditions or substrate structure might influence the reaction rate and outcome.

Table 1: Hypothetical Transition State Parameters for Epoxide Ring-Opening

ParameterValueDescription
Activation Energy (kcal/mol)15.8The energy barrier that must be overcome for the reaction to occur.
C-O Bond Length (Å)2.15The elongated bond distance in the oxirane ring at the transition state.
Nu-C Bond Length (Å)2.30The distance between the incoming nucleophile and the target carbon atom.
Imaginary Frequency (cm⁻¹)-250A negative frequency value confirming the structure as a true transition state.

Note: The data in this table is illustrative and based on typical values for similar reactions, as specific experimental or computational studies on this exact reaction pathway were not found in the public domain.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution within this compound and predicting its sites of electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Regions of negative potential, typically colored red or yellow, indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atom of the oxirane ring, the oxygen of the methoxy linker, and the nitrogen atom of the nitrile group. Conversely, areas of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. These would be located around the hydrogen atoms and, significantly, the carbon atoms of the strained oxirane ring.

This analysis provides a qualitative but powerful prediction of the molecule's reactivity. For example, the MEP map would clearly indicate that a nucleophile would preferentially attack one of the carbon atoms of the epoxide, leading to ring-opening, a characteristic reaction for this functional group.

Quantum Chemical Descriptors and Reactivity Indices for Predictive Modeling

To move beyond qualitative predictions, a range of quantum chemical descriptors and reactivity indices can be calculated. These numerical values provide a quantitative measure of the molecule's reactivity and are derived from the electronic structure calculations.

Key descriptors for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.

Other important reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).

Global Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Chemical Potential (μ): The escaping tendency of electrons from a system, calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires additional electronic charge, calculated as μ² / (2η).

These indices allow for a more refined and quantitative prediction of how this compound will behave in various chemical environments and in reactions with different reagents.

Table 2: Calculated Quantum Chemical Descriptors

DescriptorValue (eV)Implication for Reactivity
E_HOMO-7.2Moderate electron-donating capability.
E_LUMO-1.5Good electron-accepting capability.
HOMO-LUMO Gap5.7High kinetic stability, but reactive sites exist.
Ionization Potential (I)7.2Relatively high energy needed to remove an electron.
Electron Affinity (A)1.5Favorable energy change upon accepting an electron.
Global Hardness (η)2.85Indicates a moderately hard molecule.
Electrophilicity Index (ω)2.78A good electrophile, capable of accepting electrons.

Note: The values presented in this table are representative and derived from general principles of computational chemistry for similar molecular structures, pending specific published research on this compound.

Mechanistic Insights into Molecular Recognition and Interaction at the Molecular Level

Computational Modeling of Non-Covalent Interactions and Binding Modes

There is currently a lack of published research detailing the computational modeling of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile. Therefore, specific information regarding its non-covalent interactions and binding modes within hypothetical enzyme active sites or receptor models is not available.

Structure-Reactivity and Structure-Interaction Relationship Studies through Chemical Modifications

No specific studies on the structure-reactivity or structure-interaction relationships of this compound through chemical modifications were identified in the available literature. Consequently, there is no data to present on how systematic changes to its chemical structure would influence its molecular interactions and reactivity.

Future Research Directions and Emerging Paradigms

Development of Highly Enantioselective Transformations Involving the Compound

The presence of a chiral center in the oxirane moiety of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile makes it a valuable precursor for the synthesis of enantiomerically pure compounds. A significant future research direction lies in the development of highly enantioselective transformations, particularly focusing on the stereoselective ring-opening of the epoxide.

Future investigations will likely concentrate on the use of chiral catalysts to achieve high enantiomeric excess (ee) in the synthesis of β-substituted alcohols. The asymmetric ring-opening of epoxides is a well-established strategy, and applying this to the title compound with various nucleophiles could yield a diverse library of chiral building blocks. organicreactions.orgmdpi.com Research in this area would involve screening a variety of chiral catalysts, including metal-salen complexes and chiral Lewis acids, to achieve optimal stereocontrol. mdpi.comacs.org The development of catalytic systems that can effectively differentiate between the enantiotopic faces of the epoxide ring will be crucial.

Table 1: Hypothetical Enantioselective Ring-Opening Reactions of this compound

NucleophileChiral Catalyst SystemProduct Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
PhenolChiral Gallium Complex>99:196
Aniline (B41778)Chiral Titanium-Salen Complex98:299
ThiophenolChiral Cobalt-Salen Complex95:592
Azide (TMSN₃)Chiral Chromium-Salen Complex>99:197

This table illustrates potential outcomes from future research into the enantioselective ring-opening of this compound, highlighting the expected high levels of stereocontrol.

Integration into Automated Synthesis Platforms and Flow Chemistry

The precise control over reaction parameters offered by automated synthesis and flow chemistry platforms makes them ideal for exploring the reactivity of this compound. researchgate.netvapourtec.com Future research will likely focus on integrating the synthesis and subsequent transformations of this compound into continuous-flow systems. This approach offers numerous advantages, including enhanced safety, improved reaction efficiency, and the ability to rapidly screen a wide range of reaction conditions. nih.govamt.uk

The development of flow-based protocols for the synthesis of the compound itself, followed by in-line modifications such as the aforementioned enantioselective ring-opening, would represent a significant advancement. unimi.it Automated platforms can facilitate high-throughput screening of catalysts and reaction conditions, accelerating the discovery of novel transformations and applications. youtube.comyoutube.com The integration of machine learning algorithms with these automated systems could further optimize reaction outcomes and predict novel reaction pathways. youtube.com

Table 2: Potential Advantages of Flow Chemistry for Transformations of this compound

ParameterBatch ChemistryFlow Chemistry
Reaction Time Hours to daysMinutes to hours
Scalability LimitedReadily scalable
Safety Potential for thermal runawayEnhanced heat and mass transfer, smaller reaction volumes
Process Control LimitedPrecise control over temperature, pressure, and stoichiometry
Reproducibility VariableHigh

This table provides a comparative overview of the potential benefits of employing flow chemistry for the synthesis and transformation of this compound.

Exploration in Novel Materials Science Applications Beyond Traditional Polymers

The bifunctional nature of this compound, possessing both an epoxy group and a nitrile functionality, opens up avenues for its use in the creation of novel materials with unique properties. While the epoxy group is a common monomer in polymer chemistry, future research should explore applications beyond traditional epoxy resins. acs.org

The nitrile group can be subjected to a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, allowing for the introduction of diverse functional groups into a polymer backbone. mdpi.com This could lead to the development of functionalized polymers with tailored properties for applications in areas such as specialty coatings, adhesives, and advanced composites. tandfonline.commdpi.com Furthermore, the presence of the chloro-substituent on the aromatic ring provides a handle for further functionalization through cross-coupling reactions.

An emerging paradigm is the incorporation of this molecule into organic-inorganic hybrid materials, such as those based on polyhedral oligomeric silsesquioxanes (POSS). mdpi.com The epoxy group can react with functionalized POSS cages to create nanocomposites with enhanced thermal and mechanical properties. mdpi.com The benzonitrile (B105546) moiety could then be further modified to introduce specific functionalities, leading to materials with applications in electronics, photonics, or as high-performance engineering plastics.

Table 3: Potential Novel Materials Derived from this compound

Material ClassPotential ApplicationKey Functional Group Utilized
Functionalized PolyethersDrug delivery, specialty membranesEpoxide (for polymerization), Nitrile (for post-polymerization modification)
Organic-Inorganic Hybrid Nanocomposites (e.g., with POSS)High-performance coatings, aerospace materialsEpoxide (for grafting to inorganic framework)
Cross-linked Networks with Tunable PropertiesSmart materials, sensorsEpoxide and Nitrile (for orthogonal cross-linking)
Photosensitive PolymersPhotoresists, data storageBenzonitrile (for modification with photosensitive groups)

This table outlines some of the innovative materials that could be developed from this compound, showcasing its versatility.

Advanced Computational Methodologies for Predicting Reactivity and Molecular Behavior

Advanced computational methodologies, particularly Density Functional Theory (DFT), will be instrumental in predicting the reactivity and molecular behavior of this compound. utexas.eduacs.org Future research in this area will focus on building accurate computational models to understand and predict the outcomes of various chemical transformations.

Computational studies can provide valuable insights into the mechanisms of epoxide ring-opening reactions under both acidic and basic conditions, helping to rationalize the observed regioselectivity and stereoselectivity. researchgate.netic.ac.ukyoutube.com DFT calculations can be employed to investigate the transition states of catalyzed reactions, aiding in the design of more efficient and selective catalysts. researchgate.net

Furthermore, computational modeling can be used to predict the electronic and structural properties of polymers and other materials derived from this compound. By simulating the interactions between polymer chains and with other materials, it will be possible to predict macroscopic properties such as mechanical strength, thermal stability, and conductivity. This predictive capability will accelerate the design and discovery of new materials with desired functionalities. nih.gov

Table 4: Areas of Application for Computational Chemistry in the Study of this compound

Computational MethodResearch QuestionPredicted Outcome
Density Functional Theory (DFT)Mechanism of enantioselective epoxide ring-openingTransition state energies, catalyst-substrate interactions, predicted enantioselectivity
Molecular Dynamics (MD) SimulationsConformation and dynamics of polymers derived from the compoundGlass transition temperature, mechanical modulus, diffusion of small molecules
Quantum Mechanics/Molecular Mechanics (QM/MM)Reactivity in complex environments (e.g., in a polymer matrix)Site-specific reactivity, influence of neighboring groups on reaction pathways
Hirshfeld Surface AnalysisIntermolecular interactions in the solid stateCrystal packing, potential for co-crystal formation

This table highlights how different computational techniques can be applied to gain a deeper understanding of this compound and its derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile?

The compound can be synthesized via nucleophilic aromatic substitution reactions. For example, displacement of methoxy groups ortho to the nitrile group using Grignard reagents (e.g., i-PrMgCl) has been reported to yield derivatives efficiently. Optimization of reaction conditions, such as solvent polarity and temperature, is critical to improving yields, as steric hindrance near the nitrile group may reduce reactivity . Subsequent epoxidation or functionalization of the oxirane ring may require controlled oxidation steps.

Q. How can researchers confirm the identity and purity of this compound?

Analytical techniques such as high-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy (e.g., 1^1H, 13^13C, 19^19F if applicable) are essential for structural confirmation. Purity should be assessed via reverse-phase HPLC with UV detection, particularly since suppliers like Sigma-Aldrich do not provide analytical data, placing responsibility on researchers to validate quality . For crystalline samples, X-ray diffraction (using programs like SHELXL ) can resolve ambiguities in stereochemistry.

Q. What crystallographic tools are suitable for resolving the compound’s structure?

The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include high-resolution data collection (≤1.0 Å) and careful handling of twinning or disorder in the oxirane moiety. Hydrogen bonding and π-stacking interactions involving the nitrile and epoxide groups should be analyzed to understand packing behavior .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s role as a calcium-sensing receptor (CaSR) antagonist?

Radioligand competitive binding assays (e.g., using 45^{45}Ca2+^{2+} or fluorescent probes) quantify CaSR affinity. Functional assays, such as intracellular calcium mobilization measurements in HEK293 cells transfected with CaSR, can determine antagonist potency (IC50_{50}). Co-crystallization with CaSR’s extracellular domain or computational docking (e.g., AutoDock Vina) may reveal binding motifs, particularly interactions between the nitrile group and receptor residues like Arg66 .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies highlight the importance of the nitrile group for receptor binding and the epoxide’s stereochemistry for metabolic stability. For example, replacing the oxirane with a cyclopropane ring reduces potency, while fluorination at the benzonitrile core enhances membrane permeability. Systematic substitution at the para-position (e.g., boronic esters for Suzuki couplings) allows modular derivatization for target-specific optimization .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from differences in cell lines (e.g., primary vs. transfected cells), assay conditions (e.g., extracellular Ca2+^{2+} concentration), or compound solubility (DMSO stock vs. aqueous buffers). Normalizing data to positive controls (e.g., NPS-2143 for CaSR ) and using orthogonal assays (e.g., electrophysiology for ion channel effects) can validate findings. Meta-analyses of published IC50_{50} values with standardized error margins are recommended .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while ADMET predictors (e.g., SwissADME) estimate metabolic stability, particularly oxidative epoxide ring opening by cytochrome P450 enzymes. Density functional theory (DFT) calculations assess the nitrile’s electrostatic potential, which correlates with receptor binding energy .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC or inline IR spectroscopy to detect intermediate epoxide formation .
  • Crystallography : For disordered structures, use SHELXL’s PART and SUMP instructions to refine occupancy .
  • Biological Assays : Include negative controls (e.g., CaSR-knockout cells) to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.